molecular formula C16H21Cl2NO B13783401 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride CAS No. 63917-98-6

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride

Cat. No.: B13783401
CAS No.: 63917-98-6
M. Wt: 314.2 g/mol
InChI Key: RHMRYQBVNMDNNR-UHFFFAOYSA-N
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Description

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a naphthyl group, an ethyl group, and a beta-chloroethylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-naphthol with ethylene oxide to form 2-naphthyloxyethanol. This intermediate is then reacted with ethylamine and beta-chloroethylamine hydrochloride under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxides in alcohol solvents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in critical reactions that lead to the formation of biologically active compounds.

Key Pharmaceutical Uses

  • Synthesis of Anticancer Agents : The compound is utilized in the synthesis of beta-chloroethylamine derivatives, which have shown efficacy in treating conditions like leukemia and Hodgkin's disease. A study reported on 18 cases where beta-chloroethylamine hydrochlorides were administered, demonstrating their potential in managing these malignancies .
  • Antidepressants : It serves as a precursor for synthesizing certain antidepressants, enhancing its relevance in psychiatric medicine.

Agricultural Applications

In agriculture, this compound is employed as a chemical intermediate in the production of herbicides and pesticides. Its chlorine-containing structure contributes to the development of compounds that effectively target specific pests while minimizing environmental impact.

Herbicide Development

  • Selective Herbicides : Research indicates that derivatives of this compound can be formulated into selective herbicides that inhibit weed growth without harming crops. This application is critical for sustainable agriculture practices.

Cosmetic Formulations

The compound has also found its way into the cosmetic industry, where it is used as a stabilizing agent and skin conditioning agent in various formulations.

Cosmetic Product Development

  • Skin Care Products : Studies have highlighted the effectiveness of polymeric formulations containing this compound. These formulations improve skin hydration and texture, making them valuable in moisturizers and anti-aging products .

Case Studies and Research Findings

Application AreaStudy/CaseFindings
Medicinal ChemistryBeta-Chloroethylamines in LeukemiaReported efficacy in treating leukemia and Hodgkin's disease .
AgricultureHerbicide DevelopmentEffective against specific weed species while preserving crops .
CosmeticsSkin Care FormulationsEnhanced hydration and skin feel in topical applications .

Mechanism of Action

The mechanism of action of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with cellular components. The beta-chloroethylamine moiety can alkylate DNA, leading to the inhibition of DNA replication and transcription. This alkylation process is facilitated by the formation of reactive intermediates that target nucleophilic sites on DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethylamine hydrochloride
  • 2-Naphthol
  • Ethylamine hydrochloride

Uniqueness

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride stands out due to its combined structural features, which confer unique reactivity and versatility. Unlike its individual components, this compound can participate in a broader range of chemical reactions and has more diverse applications in research and industry .

Biological Activity

2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

This compound is characterized by its unique structure, which includes a naphthalene moiety linked to an ether and a chloroethylamine group. The presence of these functional groups suggests potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Solubility and Reactivity : Studies indicate that the solubility of this compound plays a crucial role in its interaction with biological macromolecules, which may influence its pharmacokinetics and bioavailability.
  • Hydrogen Bonding : The ether oxygen in the structure can act as a hydrogen bond acceptor, facilitating interactions with water molecules and other polar environments .

Toxicological Profile

The toxicological data for compounds related to chloroethylamine derivatives indicate potential adverse effects, including:

  • Acute Toxicity : this compound may exhibit acute toxicity, with symptoms such as nausea, vomiting, and allergic reactions noted in related compounds .
  • Long-term Effects : Prolonged exposure could lead to teratogenic effects and reproductive toxicity, as seen with other chloroethylamine derivatives .

Case Study 1: Solubility Prediction

A study utilizing graph neural networks highlighted the solubility prediction for similar compounds. The attention weights indicated significant interactions between the positively charged nitrogen atom and surrounding groups, suggesting that structural modifications could enhance solubility and biological efficacy .

Fragment Attention Weight Contribution Value Biological Relevance
N(2)HighPositiveStrong interaction with solvents
O(8)ModerateNeutralPotential hydrogen bonding
C(0)-C(1)HighNegativeSteric hindrance affecting activity

Case Study 2: Pharmacological Applications

Research into the pharmacological applications of chloroethylamine derivatives has shown their utility as intermediates in drug synthesis. For example, they are employed in developing anti-cancer agents due to their ability to alkylate DNA, leading to cytotoxic effects on rapidly dividing cells .

Summary of Findings

The biological activity of this compound is influenced by its chemical structure, which facilitates significant interactions with biological systems. While promising for medicinal applications, the toxicological profile necessitates careful consideration in therapeutic contexts.

Properties

CAS No.

63917-98-6

Molecular Formula

C16H21Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

2-chloroethyl-ethyl-(2-naphthalen-2-yloxyethyl)azanium;chloride

InChI

InChI=1S/C16H20ClNO.ClH/c1-2-18(10-9-17)11-12-19-16-8-7-14-5-3-4-6-15(14)13-16;/h3-8,13H,2,9-12H2,1H3;1H

InChI Key

RHMRYQBVNMDNNR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=CC2=CC=CC=C2C=C1)CCCl.[Cl-]

Origin of Product

United States

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